molecular formula C18H3F35O B1586989 1h,1h-Perfluorooctadecan-1-ol CAS No. 242142-82-1

1h,1h-Perfluorooctadecan-1-ol

Cat. No.: B1586989
CAS No.: 242142-82-1
M. Wt: 900.2 g/mol
InChI Key: FRVXTIVSYJQTRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluorooctadecan-1-ol can be synthesized through the reduction of perfluorooctadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound involves the electrochemical fluorination of octadecanol in the presence of hydrogen fluoride. This method allows for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluorooctadecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed:

    Oxidation: Perfluorooctadecanoic acid

    Reduction: Perfluorooctadecanol

    Substitution: Ethers, esters

Scientific Research Applications

1H,1H-Perfluorooctadecan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H,1H-Perfluorooctadecan-1-ol is primarily based on its fluorinated structure, which imparts unique physicochemical properties. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, leading to the stabilization of emulsions and the formation of stable coatings. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long fluorinated chain and hydroxyl group, which provide a combination of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and chemical functionality .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H3F35O/c19-2(20,1-54)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h54H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVXTIVSYJQTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H3F35O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379938
Record name 1h,1h-perfluorooctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

900.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242142-82-1
Record name 1h,1h-perfluorooctadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 242142-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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